REACTION_CXSMILES
|
[F:1][C:2]1[CH:12]=[CH:11][C:5]2[N:6]([CH3:10])[C:7](=O)[NH:8][C:4]=2[CH:3]=1.CCN(C1C=CC=CC=1)CC.P(Cl)(Cl)([Cl:26])=O>>[Cl:26][C:7]1[N:6]([CH3:10])[C:5]2[CH:11]=[CH:12][C:2]([F:1])=[CH:3][C:4]=2[N:8]=1
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(N(C(N2)=O)C)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)C=1C=CC=CC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for a further 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (silica gel, cyclohexane, methylene chloride/acetone 20/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C(N1C)C=CC(=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |